molecular formula C13H17N3O2S B1274709 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669737-47-7

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274709
CAS No.: 669737-47-7
M. Wt: 279.36 g/mol
InChI Key: PBZBPPPJRPZJHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with 1-(4-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The ethyl and methoxyphenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and methoxyphenoxy groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.

Properties

IUPAC Name

4-ethyl-3-[1-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-16-12(14-15-13(16)19)9(2)18-11-7-5-10(17-3)6-8-11/h5-9H,4H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBPPPJRPZJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390725
Record name 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669737-47-7
Record name 4-Ethyl-2,4-dihydro-5-[1-(4-methoxyphenoxy)ethyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669737-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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